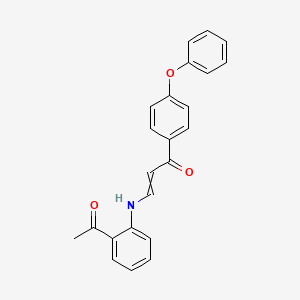
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
Starting Materials: 2-acetylaniline and 4-phenoxybenzaldehyde.
Reaction Conditions: The reaction is usually conducted in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 2-acetylaniline and 4-phenoxybenzaldehyde are mixed in ethanol, and the base is added to the mixture. The reaction is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Isolation: The product is then isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through column chromatography or crystallization.
化学反応の分析
Types of Reactions
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones.
科学的研究の応用
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a simpler structure.
Flavonoids: A class of compounds with similar structural features but additional hydroxyl groups.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.
Uniqueness
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one is unique due to the presence of the acetylanilino and phenoxyphenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H19NO3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3 |
InChIキー |
PQEKYPZFGGGWIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















